N-(5-chloro-2-methoxybenzyl)ethanamine
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Overview
Description
N-(5-chloro-2-methoxybenzyl)ethanamine is an organic compound with the molecular formula C10H14ClNO. It is a derivative of phenethylamine, characterized by the presence of a chloro group at the 5-position and a methoxy group at the 2-position of the benzyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxybenzyl)ethanamine typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with ethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxybenzyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amine derivatives .
Scientific Research Applications
N-(5-chloro-2-methoxybenzyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological receptors and enzymes.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxybenzyl)ethanamine involves its interaction with specific molecular targets, such as serotonin receptors. It acts as an agonist at the 5-HT2A receptor, which is involved in the modulation of neurotransmitter release and signal transduction pathways . This interaction can lead to various physiological and pharmacological effects, including altered perception and mood .
Comparison with Similar Compounds
N-(5-chloro-2-methoxybenzyl)ethanamine is structurally similar to other compounds in the phenethylamine family, such as:
2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe): Known for its potent hallucinogenic effects.
2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25B-NBOMe): Another hallucinogenic compound with similar receptor affinity.
2-(4-chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25C-NBOMe): Shares similar pharmacological properties and receptor interactions.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Properties
CAS No. |
892587-96-1 |
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Molecular Formula |
C10H14ClNO |
Molecular Weight |
199.68 g/mol |
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C10H14ClNO/c1-13-10-5-4-9(11)7-8(10)3-2-6-12/h4-5,7H,2-3,6,12H2,1H3 |
InChI Key |
WKGGYPRKBLIUKJ-UHFFFAOYSA-N |
SMILES |
CCNCC1=C(C=CC(=C1)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CCCN |
Origin of Product |
United States |
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